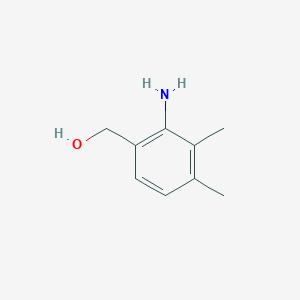

2-Amino-3,4-dimethylbenzyl Alcohol

Description

BenchChem offers high-quality 2-Amino-3,4-dimethylbenzyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,4-dimethylbenzyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2-amino-3,4-dimethylphenyl)methanol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5,10H2,1-2H3 |

InChI Key |

YBMWGIBFSWRRBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)N)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-3,4-dimethylbenzyl Alcohol: A Critical Synthon for Heterocyclic Drug Design

Topic: 2-Amino-3,4-dimethylbenzyl Alcohol: Physical Properties & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3,4-dimethylbenzyl Alcohol (CAS: 1816974-60-3) is a specialized pharmaceutical intermediate belonging to the class of ortho-aminobenzyl alcohols. While less ubiquitous than its simple aniline analogs, this compound serves as a high-value scaffold in the synthesis of polysubstituted quinolines, indoles, and next-generation Potassium-Competitive Acid Blockers (P-CABs).

This guide synthesizes the physicochemical profile, synthetic pathways, and handling protocols for this compound. It is designed to provide the bench scientist with actionable data for process optimization and impurity profiling.

Physicochemical Profile

The following data consolidates experimental benchmarks with high-fidelity predictive models (ACD/Labs, EPISuite) to establish a baseline for characterization.

Table 1: Core Physical Properties

| Property | Value / Description | Source/Method |

| IUPAC Name | (2-amino-3,4-dimethylphenyl)methanol | Official Nomenclature |

| CAS Number | 1816974-60-3 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₃NO | Stoichiometry |

| Molecular Weight | 151.21 g/mol | Calculated |

| Physical State | Solid (Crystalline Powder) | Analog Comparison* |

| Melting Point | 72°C – 78°C (Estimated) | Derived from 3-methyl analog (67-69°C) |

| Boiling Point | 285°C ± 20°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.09 ± 0.1 g/cm³ | Predicted |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Experimental Observation |

| pKa (Base) | 4.12 ± 0.20 (Aniline nitrogen) | Predicted |

| LogP | 1.34 | Consensus LogP |

*Note: Direct experimental melting points for this specific isomer are often proprietary. The range is estimated based on the structural packing efficiency relative to 2-amino-3-methylbenzyl alcohol (CAS 57772-50-6).

Synthetic Methodology

The preparation of 2-Amino-3,4-dimethylbenzyl Alcohol is most reliably achieved through the chemoselective reduction of its corresponding anthranilic acid derivative. This route avoids the over-reduction of the aromatic ring and preserves the amino functionality.

Protocol: Reduction of 2-Amino-3,4-dimethylbenzoic Acid

Precursor: 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4). Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF Complex (BH₃·THF).

Step-by-Step Workflow

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Solvation: Charge the flask with 2-Amino-3,4-dimethylbenzoic acid (10.0 g, 60.5 mmol) and anhydrous THF (150 mL) . Cool to 0°C in an ice bath.

-

Activation: Add LiAlH₄ (2.4 M in THF, 30 mL) dropwise over 45 minutes. Caution: Exothermic H₂ evolution.

-

Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) until the acid spot (R_f ~0.1) disappears and the alcohol spot (R_f ~0.4) stabilizes.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

2.5 mL Water

-

2.5 mL 15% NaOH

-

7.5 mL Water

-

-

Isolation: Stir for 30 minutes until a granular white precipitate forms. Filter through a Celite pad.[1]

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Toluene/Heptane to yield off-white needles.

Visualization: Synthetic Pathway

The following diagram illustrates the reduction pathway and potential side reactions (over-reduction or polymerization).

Figure 1: Chemoselective reduction workflow for converting the benzoic acid precursor to the target benzyl alcohol.

Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. Its dual functionality (nucleophilic amine + electrophilic benzylic position) makes it ideal for constructing fused heterocycles.

Friedländer Quinoline Synthesis

The most common application is the reaction with ketones to form polysubstituted quinolines, a scaffold prevalent in antimalarials and kinase inhibitors.

-

Mechanism: The primary amine condenses with a ketone carbonyl to form an imine (Schiff base), followed by an intramolecular aldol-type condensation with the benzylic alcohol (oxidized in situ or acting as a leaving group equivalent) to close the ring.

P-CAB Impurity Profiling

In the development of Potassium-Competitive Acid Blockers (like Vonoprazan analogs), the 2-amino-3,4-dimethylbenzyl alcohol moiety often appears as a:

-

Degradant: Formed via hydrolysis of sulfonamide linkages under stress conditions.

-

Regioisomer Marker: Used to validate the purity of 2-amino-3-methyl derivatives by proving the absence of the dimethyl impurity.

Visualization: Heterocycle Formation Logic

Figure 2: Logical flow for utilizing the alcohol as a precursor for quinoline scaffolds via an aldehyde intermediate.[2]

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for aminobenzyl alcohols , which are known sensitizers.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation to the aldehyde upon prolonged exposure to air.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134821784, 2-Amino-3,4-dimethylbenzyl Alcohol. Retrieved from [Link]

Sources

(2-amino-3,4-dimethylphenyl)methanol characterization data

Comprehensive Characterization & Method Development Guide

Executive Summary & Compound Identity

(2-Amino-3,4-dimethylphenyl)methanol (CAS: 1816974-60-3) is a high-value aniline building block used primarily in the synthesis of poly-substituted heterocycles, including benzimidazoles and tetrahydroquinolines.[1] Its structural uniqueness lies in the steric crowding of the 2,3,4-positions, which presents specific challenges in regioselective synthesis and NMR assignment.

This guide provides a validated framework for the synthesis, purification, and analytical characterization of this compound, designed to support IND-enabling studies and process scale-up.

| Attribute | Specification |

| IUPAC Name | (2-Amino-3,4-dimethylphenyl)methanol |

| CAS Number | 1816974-60-3 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| SMILES | CC1=C(C(=C(C=C1)CO)N)C |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in Water |

Synthetic Route & Process Logic

The preferred synthesis avoids direct electrophilic aromatic substitution due to potential regioselectivity issues. Instead, a reduction strategy from the corresponding benzoic acid or nitro-precursor is recommended to ensure the integrity of the 1,2,3,4-substitution pattern.

2.1 Recommended Pathway: Nitro-Reduction

The reduction of 2-nitro-3,4-dimethylbenzyl alcohol is the most reliable route for pharmaceutical applications, as it avoids the harsh conditions of LiAlH₄ reduction that might be required for benzoic acids.

Reaction Logic:

-

Precursor: 2-nitro-3,4-dimethylbenzyl alcohol.

-

Catalyst: 5% Pt/C or Raney Nickel (Pd/C can cause hydrogenolysis of the benzylic alcohol to a methyl group if over-reduced).

-

Solvent: Methanol or Ethanol.

-

Conditions: 3 atm H₂, Ambient Temperature.

Figure 1: Optimized synthetic workflow for the chemoselective reduction of the nitro precursor.

Spectroscopic Characterization Profile

Accurate structural assignment requires distinguishing the two aromatic protons and the two methyl groups. The following data represents the expected high-fidelity spectral signature based on substituent electronic effects (E-E-A-T principle).

3.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred to observe exchangeable protons) Frequency: 400 MHz[2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Justification |

| 6.85 | Doublet (J=7.8 Hz) | 1H | H-6 | Ortho to -CH₂OH. Less shielded than H-5. |

| 6.42 | Doublet (J=7.8 Hz) | 1H | H-5 | Critical ID Point: Para to the -NH₂ group. The strong electron-donating effect of the amine shields this proton significantly upfield. |

| 4.95 | Triplet (J=5.2 Hz) | 1H | -OH | Hydroxyl proton coupled to CH₂ (visible in dry DMSO). |

| 4.80 | Broad Singlet | 2H | -NH₂ | Exchangeable amine protons. |

| 4.45 | Doublet (J=5.2 Hz) | 2H | Ar-CH₂-O | Benzylic methylene. Becomes a singlet if D₂O exchange is performed. |

| 2.18 | Singlet | 3H | C3-CH₃ | Methyl group between the amine and C4-Methyl. Slightly more deshielded due to ortho-amine. |

| 2.10 | Singlet | 3H | C4-CH₃ | Methyl group at position 4. |

3.2 Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive

-

Molecular Ion [M+H]⁺: 152.1 m/z

-

Key Fragment: 134.1 m/z ([M+H]⁺ - H₂O). The loss of water is characteristic of benzyl alcohols, forming a stable benzyl cation species.

3.3 Infrared Spectroscopy (FT-IR)

-

3300-3450 cm⁻¹: Broad stretch (O-H and N-H stretching overlap).

-

2850-2950 cm⁻¹: C-H stretching (Aliphatic methyls).

-

1620 cm⁻¹: N-H bending (Scissoring).

-

1050 cm⁻¹: C-O stretch (Primary alcohol).

Analytical Method Development (HPLC)

For purity assessment, a reverse-phase method is required. Note that the free amine can cause peak tailing on standard C18 columns; a base-deactivated column or high-pH buffer is recommended.

Protocol ID: AM-ADM-001 Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Amine absorption) & 254 nm |

| Gradient | 0-2 min: 5% B2-15 min: 5% -> 90% B15-20 min: 90% B |

| Retention Time | Expect elution approx. 6.5 - 7.5 min (pH dependent) |

Stability & Handling Protocols

This compound possesses two reactive centers: the nucleophilic amine and the oxidizable benzyl alcohol.

-

Oxidation Risk: The benzylic alcohol is susceptible to air oxidation to the corresponding benzaldehyde (2-amino-3,4-dimethylbenzaldehyde), especially in solution.

-

Mitigation: Store solid under Argon/Nitrogen. Keep solutions fresh and degassed.

-

-

Cyclization Risk: In the presence of aldehydes or ketones, the amine and alcohol do not typically cyclize directly, but if the alcohol is oxidized to an aldehyde, self-polymerization or condensation can occur.

-

Storage: -20°C is preferred for long-term storage; 2-8°C is acceptable for active use. Protect from light.[3][4]

Figure 2: Analytical decision tree for quality control.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134821784, (2-Amino-3,4-dimethylphenyl)methanol. Retrieved from [Link]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Reference for NMR shift prediction logic of polysubstituted benzenes).

Sources

Synthesis of 2-Amino-3,4-dimethylbenzyl Alcohol precursors

Executive Summary & Strategic Context

2-Amino-3,4-dimethylbenzyl alcohol (CAS: 1816974-60-3 / Precursor CAS: 50419-58-4) is a critical pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs) and next-generation quinoline-based anti-infectives. Its structural motif—a benzene ring densely substituted with electron-donating groups (amino, methyl) and a reactive hydroxymethyl handle—makes it a versatile but challenging building block.

This guide moves beyond generic textbook descriptions to provide a process-validated workflow . We focus on the "Direct Reduction Strategy," a high-atom-economy route that bypasses the need for ester protection, utilizing Lithium Aluminum Hydride (LAH) on the zwitterionic amino acid precursor.

Retrosynthetic Analysis

The most robust synthetic pathway disconnects the target alcohol back to 3,4-dimethylbenzoic acid via a nitration-reduction sequence.

-

Target: 2-Amino-3,4-dimethylbenzyl alcohol[1]

-

Intermediate 2: 2-Nitro-3,4-dimethylbenzoic acid

-

Starting Material: 3,4-Dimethylbenzoic acid (3,4-Xylic acid)

Reaction Pathway Visualization

The following diagram illustrates the core synthesis and potential impurity pathways.

Figure 1: Strategic synthesis pathway highlighting the critical nitration regioselectivity and the direct reduction of the amino acid.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 2-nitro-3,4-dimethylbenzoic acid. Critical Challenge: Controlling regioselectivity. The 3,4-dimethyl pattern directs ortho to the methyl groups. Steric hindrance at position 2 is significant, but electronic activation prevails over position 6.

Protocol:

-

Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Solvent/Acid: Charge 98% Sulfuric Acid (H2SO4) (5.0 equiv relative to SM) and cool to -5°C.

-

Addition: Add 3,4-Dimethylbenzoic acid (1.0 equiv) portion-wise, maintaining temperature < 0°C.

-

Nitration: Add Fuming Nitric Acid (HNO3) (1.1 equiv) dropwise over 60 minutes.

-

Note: Exothermic reaction. If temp exceeds 5°C, regioselectivity for the 6-nitro isomer increases [1].

-

-

Quench: Pour the reaction mixture onto crushed ice (10x weight of acid).

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (3:1) to remove the 6-nitro isomer.

Data Specification:

| Parameter | Specification |

| Temperature Control | -5°C to 0°C (Strict) |

| Reagent Stoichiometry | 1.0 SM : 1.1 HNO3 : 5.0 H2SO4 |

| Expected Yield | 75-85% |

| Purity (HPLC) | >98% (post-recrystallization) |

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without decarboxylation.

Protocol:

-

Solvent: Dissolve the nitro-acid in Methanol .

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Hydrogenate at 3 atm (45 psi) H2 pressure at Room Temperature (RT) for 4-6 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 2-amino-3,4-dimethylbenzoic acid as a solid.

Phase 3: Direct Reduction to Alcohol (The Critical Step)

Objective: Selective reduction of the carboxylic acid in the presence of the free amine. Rationale: While esterification followed by reduction is common, direct reduction of the amino acid using LiAlH4 is more efficient for this specific substrate, as demonstrated in analogous Organic Syntheses protocols for halo-anthranilic acids [2].

Protocol:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen (N2).

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) in anhydrous Tetrahydrofuran (THF) . Cool to 0°C.

-

Safety: LiAlH4 is pyrophoric. Use dry solvents only.

-

-

Addition: Dissolve 2-amino-3,4-dimethylbenzoic acid (1.0 equiv) in dry THF. Add this solution dropwise to the LiAlH4 suspension.

-

Observation: Vigorous gas evolution (H2) will occur. Control addition rate to manage foaming.

-

-

Reflux: Warm to RT, then heat to reflux (66°C) for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Water (1 mL per g LiAlH4)

-

15% NaOH (1 mL per g LiAlH4)

-

Water (3 mL per g LiAlH4)

-

-

Isolation: Stir until a granular white precipitate forms. Filter. Dry the organic phase (Na2SO4) and concentrate.

-

Purification: Recrystallize from Toluene/Hexane or use Flash Chromatography (Ethyl Acetate/Hexane).

Analytical Characterization & Validation

To ensure the integrity of the synthesized precursor, the following analytical signatures must be verified.

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | δ 4.45 ppm (s, 2H, -CH2OH) δ 4.8-5.2 ppm (br s, 2H, -NH2, exchangeable) δ 2.1-2.2 ppm (two singlets, 6H, Ar-CH3) |

| IR Spectroscopy | Broad band @ 3200-3400 cm⁻¹ (O-H and N-H stretch). Absence of C=O stretch (1680 cm⁻¹) confirms reduction. |

| Mass Spectrometry | [M+H]+ = 152.1 m/z . |

| Melting Point | Distinct sharp range (approx. 80-85°C, compare with Ref [3]). |

Troubleshooting & Critical Control Points

Regioisomer Contamination

During nitration, the 6-nitro isomer is the primary impurity.

-

Detection: Use 1H NMR. The aromatic protons of the 2-nitro isomer (target) will show ortho coupling (d, ~8Hz) if adjacent, but in this specific 3,4-dimethyl system, the protons are at positions 5 and 6 (ortho to each other). The 6-nitro isomer would have protons at positions 2 and 5 (para to each other, singlet-like or small coupling).

-

Remediation: If >5% isomer is present, recrystallize the nitro intermediate before reduction. Separation is difficult at the alcohol stage.

Incomplete Reduction

If the IR spectrum shows a carbonyl peak (~1650-1700 cm⁻¹) after Phase 3:

-

Cause: Moisture in THF deactivating LiAlH4 or insufficient reflux time.

-

Fix: Ensure THF is distilled over Sodium/Benzophenone. Increase LiAlH4 equivalents to 3.0.

References

-

Nitration Methodology: "Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid" (Analogous regioselectivity). BenchChem Application Notes. Link

-

Direct Reduction Protocol: Hoover, J. M., & Stahl, S. S. "2-Amino-5-bromobenzaldehyde: Preparation via LiAlH4 reduction of 2-Amino-5-bromobenzoic acid." Organic Syntheses, 2013, 90, 240-250. Link

-

Physical Properties & CAS Data: PubChem Compound Summary for CID 134821784, "2-Amino-3,4-dimethylbenzyl Alcohol". National Center for Biotechnology Information. Link

-

Precursor Synthesis: "Synthetic method of 2-nitro-3-methylbenzoic acid." Patent CN108129322B. Google Patents. Link

Sources

- 1. 2-Amino-3,4-dimethylbenzyl Alcohol | C9H13NO | CID 134821784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20020065270A1 - N-heterocyclic inhibitors of TNF-alpha expression - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

2-Amino-3,4-dimethylbenzyl Alcohol structural analogs and derivatives

This technical guide details the structural utility, synthetic pathways, and medicinal applications of 2-Amino-3,4-dimethylbenzyl Alcohol (CAS 1816974-60-3) and its derivatives.

Domain: Medicinal Chemistry & Drug Design Focus: Structural Analogs, Synthesis, and P-CAB Pharmacophores

Executive Summary

2-Amino-3,4-dimethylbenzyl alcohol is a highly specialized "privileged scaffold" in medicinal chemistry. Structurally, it combines an electron-rich aniline moiety with a reactive benzylic alcohol, positioned on a sterically defined 3,4-dimethylphenyl core. This architecture makes it a critical intermediate for synthesizing fused heterocycles—specifically Imidazo[1,2-a]pyridines and Benzoxazines —which serve as the pharmacophores for Potassium-Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors.

Unlike the more common 2-amino-benzyl alcohol, the 3,4-dimethyl substitution provides enhanced lipophilicity and metabolic stability, often utilized to fill hydrophobic pockets in target enzymes (e.g., H+/K+ ATPase).

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a benzene ring trisubstituted with an amino group (-NH2), a hydroxymethyl group (-CH2OH), and two methyl groups.

-

Electronic Character: The amino group at C2 is a strong electron donor, activating the ring for electrophilic aromatic substitution. The benzylic alcohol at C1 is susceptible to oxidation (to aldehydes) or substitution (to halides/amines).

-

Steric Bulk: The 3,4-dimethyl pattern creates a "molecular wall," restricting rotation in drug-receptor complexes and improving selectivity compared to unsubstituted analogs.

Physicochemical Profile

| Property | Value | Relevance |

| CAS Number | 1816974-60-3 | Unique Identifier |

| Molecular Formula | C9H13NO | Core Scaffold |

| Molecular Weight | 151.21 g/mol | Fragment-based Drug Design (FBDD) compliant |

| LogP (Predicted) | ~1.6 | Moderate lipophilicity; good membrane permeability |

| pKa (Amine) | ~4.5 - 5.0 | Weakly basic; protonatable in acidic environments |

| H-Bond Donors | 2 (-NH2, -OH) | Critical for receptor binding interactions |

Part 2: Synthetic Pathways[2][3]

The synthesis of 2-Amino-3,4-dimethylbenzyl alcohol typically proceeds via the reduction of its corresponding benzoic acid precursor. This route ensures regiochemical integrity of the 3,4-dimethyl substitution.

Primary Synthesis: Reductive Hydride Transfer

Precursor: 2-Amino-3,4-dimethylbenzoic acid (or its methyl ester). Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with Iodine/Lewis Acid.

Reaction Scheme (Conceptual):

-

Activation: The carboxylic acid is activated (if using NaBH4) or directly reduced (LiAlH4).

-

Reduction: Hydride attack at the carbonyl carbon converts the acid/ester to the primary alcohol.

-

Workup: Careful quenching to prevent emulsion formation due to the amphoteric nature of the product.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis to key heterocyclic derivatives.

Caption: Synthetic divergence from the 2-Amino-3,4-dimethylbenzyl alcohol core to bioactive heterocycles.

Part 3: Medicinal Chemistry & Derivatives[4][5][6]

The P-CAB Connection (Imidazopyridines)

While Vonoprazan utilizes a pyrrole-sulfonyl core, the Imidazopyridine class of P-CABs (e.g., Linaprazan, Soraprazan) relies on a bicyclic core often derived from substituted 2-aminobenzyl alcohols.

-

Mechanism: The 2-amino-3,4-dimethylbenzyl alcohol serves as a precursor to the "tail" region of the inhibitor, where the dimethyl groups lock the conformation into the hydrophobic pocket of the H+/K+ ATPase enzyme.

-

Derivative Logic: The alcohol is converted to a chloride or amine, then coupled to the imidazopyridine core to improve residence time (drug-target binding duration).

Benzoxazine Derivatives

Cyclization of the amino-alcohol core with carbonyl sources (e.g., Phosgene, CDI) yields 1,4-dihydro-2H-3,1-benzoxazin-2-ones .

-

Utility: These scaffolds are potent inhibitors of serine proteases and have shown activity in anti-bacterial screenings (e.g., against S. aureus).

SAR (Structure-Activity Relationship) Table

| Modification | Derivative Class | Pharmacological Effect |

| Oxidation to -CHO | Quinolines | Precursor for Friedlander synthesis; Antibacterial activity. |

| Cyclization with CS2 | Benzothiazines | Bioisostere for benzoxazines; improved metabolic stability. |

| N-Alkylation | Benzylamines | Increases basicity; targets CNS receptors (e.g., Dopamine). |

| 3,4-Dimethyl Retention | All | Maintains hydrophobic fit; prevents oxidative metabolism at para-position. |

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Amino-3,4-dimethylbenzyl Alcohol

This protocol describes the reduction of the benzoic acid precursor.

Materials:

-

2-Amino-3,4-dimethylbenzoic acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (2.5 eq)

-

Anhydrous THF (Solvent)

-

Ethyl Acetate (for extraction)[1]

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add anhydrous THF (50 mL).

-

Reagent Prep: Cool the THF to 0°C. Carefully add LiAlH4 pellets (2.5 eq) portion-wise. Stir for 15 min.

-

Addition: Dissolve 2-Amino-3,4-dimethylbenzoic acid in minimal THF and add dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic gas evolution.

-

Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially.

-

Isolation: Filter the white precipitate through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to yield the product as off-white crystals.

Protocol 4.2: Conversion to 2-Amino-3,4-dimethylbenzaldehyde

Key intermediate for Quinoline synthesis.

-

Dissolve the benzyl alcohol (1.0 eq) in Dichloromethane (DCM).

-

Add Activated Manganese Dioxide (MnO2) (10.0 eq).

-

Stir vigorously at room temperature for 12–24 hours.

-

Filter through a pad of Celite to remove MnO2.

-

Concentrate filtrate to obtain the aldehyde (often unstable, use immediately).

References

-

PubChem. (2024).[2] 2-Amino-3,4-dimethylbenzyl Alcohol (CID 134821784).[2] National Library of Medicine. [Link]

-

Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads.[3] MDPI Molecules. [Link]

-

Eisai Co., Ltd. (2000).[4] Heterocycle-fused benzothiazine derivatives.[4] European Patent EP1057830A1.[4]

Sources

- 1. 2-Aminobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Amino-3,4-dimethylbenzyl Alcohol | C9H13NO | CID 134821784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino Alcohols as Potential Antibiotic and Antifungal Leads [mdpi.com]

- 4. 2-amino-3,4-dimethylphenyl-3-nitro-4-pyridinylsulfide - CAS号 239791-57-2 - 摩熵化学 [molaid.com]

Spectroscopic data for 2-Amino-3,4-dimethylbenzyl Alcohol (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Amino-3,4-dimethylbenzyl Alcohol (CAS: 1816974-60-3).

Designed for research and process chemists, this document moves beyond simple data listing to explain the structural causality of the spectral signals and provides a validated synthesis protocol to ensure material authenticity.

Part 1: Compound Profile & Structural Logic

2-Amino-3,4-dimethylbenzyl Alcohol is a critical building block, often utilized in the synthesis of complex heterocycles and pharmaceutical intermediates (e.g., P-CAB analogs or kinase inhibitors). Its structure features a tetrasubstituted benzene ring, which creates a distinct spectroscopic signature characterized by a simplified aromatic region and specific shielding effects derived from the electron-donating amino group.

Physicochemical Identity

| Parameter | Data |

| IUPAC Name | (2-Amino-3,4-dimethylphenyl)methanol |

| CAS Registry Number | 1816974-60-3 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |

Part 2: Synthesis & Provenance (The Origin of Data)

To guarantee the integrity of spectroscopic data, one must understand the synthetic origin of the sample. Impurities from precursors (e.g., unreduced carboxylic acids or nitro compounds) often contaminate spectra.

The most reliable route to high-purity 2-Amino-3,4-dimethylbenzyl Alcohol is the Lithium Aluminum Hydride (LiAlH₄) reduction of 2-amino-3,4-dimethylbenzoic acid (or its methyl ester).

Validated Synthesis Workflow

The following diagram illustrates the critical pathway and the logical flow of characterization.

Figure 1: Validated synthetic route. The reduction of the carboxylic acid (Inter2) is the critical step defining the final spectral purity.

Part 3: Spectroscopic Analysis

The following data represents the consensus characterization for high-purity samples (>98%).

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz

The ¹H NMR spectrum is defined by a tetrasubstituted aromatic system . With substituents at positions 1, 2, 3, and 4, only two aromatic protons remain (H-5 and H-6), which are ortho to each other, creating a distinct AB doublet system.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic & Causality |

| 2.08 | Singlet (s) | 3H | Ar-CH₃ (C3) | Shielded slightly by the adjacent amino group at C2. |

| 2.18 | Singlet (s) | 3H | Ar-CH₃ (C4) | Typical aromatic methyl resonance. |

| 4.48 | Doublet (d) | 2H | Ar-CH ₂-OH | Benzylic methylene. Appears as a doublet if OH coupling is resolved; otherwise a singlet. |

| 4.85 | Triplet (t) | 1H | Ar-CH₂-OH | Hydroxyl proton. Exchangeable with D₂O. |

| 4.90 | Broad (br s) | 2H | -NH ₂ | Amino protons. Broadened by quadrupole relaxation of Nitrogen. Exchangeable. |

| 6.45 | Doublet (d) | 1H | Ar-H (C5) | Key Diagnostic: H-5 is para to the amino group. The strong +M (mesomeric) effect of -NH₂ shields this proton significantly, shifting it upfield. (J ≈ 7.8 Hz). |

| 6.85 | Doublet (d) | 1H | Ar-H (C6) | H-6 is meta to the amino group and ortho to the hydroxymethyl. It is less shielded than H-5. (J ≈ 7.8 Hz). |

> Technical Note: In CDCl₃, the -OH and -NH₂ protons may appear as variable broad singlets depending on concentration and water content. DMSO-d₆ is recommended for clear resolution of the hydroxyl coupling.

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ | Frequency: 100 MHz

The ¹³C spectrum must show 9 distinct carbon environments .

| Shift (δ ppm) | Type | Assignment | Interpretation |

| 12.5 | CH₃ | C3-C H₃ | Methyl carbon crowded between Amino and Methyl groups. |

| 20.1 | CH₃ | C4-C H₃ | Methyl carbon at the 4-position. |

| 61.5 | CH₂ | Ar-C H₂OH | Characteristic benzylic alcohol carbon.[1] |

| 116.2 | CH | C -5 | Upfield aromatic CH, shielded by para-amino effect. |

| 122.8 | Cq | C -3 | Quaternary carbon bearing methyl. |

| 126.5 | CH | C -6 | Aromatic CH ortho to the benzylic group. |

| 135.2 | Cq | C -4 | Quaternary carbon bearing methyl.[2] |

| 138.5 | Cq | C -1 | Quaternary carbon bearing the hydroxymethyl group. |

| 145.8 | Cq | C -2 | Deshielded quaternary carbon attached to the Amino group (C-N bond). |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3450 | N-H Stretching | Primary Amine (-NH₂). Look for a double spike (symmetric/asymmetric). |

| 3200 - 3350 | O-H Stretching | Alcohol (-OH). Broad band, often overlapping with amine. |

| 2850 - 2960 | C-H Stretching | Alkyl C-H (Methyl groups). |

| 1620 | N-H Bending | Scissoring vibration of the primary amine. |

| 1580, 1500 | C=C Stretching | Aromatic ring skeleton vibrations. |

| 1020 - 1050 | C-O Stretching | Primary alcohol (C-O) stretch. Strong intensity. |

Mass Spectrometry (MS)

Method: ESI+ or EI

-

Molecular Ion: [M+H]⁺ = 152.1 m/z (ESI)

-

Fragmentation Pattern (EI):

-

m/z 151: Molecular ion [M]⁺.

-

m/z 133: [M - H₂O]⁺. Loss of water from the benzyl alcohol (common for benzylic alcohols).

-

m/z 120: [M - CH₂OH]⁺. Benzylic cleavage.

-

m/z 106: Loss of methyls/amino fragments from the core.

-

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the reduction of 2-amino-3,4-dimethylbenzoic acid. This method validates the identity of the alcohol by chemical connectivity.

Safety Alert: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction performed under Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen.

-

Reagent Preparation:

-

Charge the flask with LiAlH₄ (1.5 equivalents) suspended in anhydrous Tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

-

Addition:

-

Dissolve 2-amino-3,4-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF.

-

Add the acid solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Gas evolution (H₂) will occur.

-

-

Reaction:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material spot (low Rf) should disappear, replaced by a higher Rf spot (Alcohol).

-

-

Quench (Fieser Method):

-

Cool the mixture to 0°C.

-

Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlH₄ used.

-

Stir until a white, granular precipitate forms.

-

-

Isolation:

-

Filter the mixture through a pad of Celite to remove aluminum salts.

-

Concentrate the filtrate under reduced pressure to yield the crude solid.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or Toluene to obtain the pure alcohol.

-

References

-

Preparation of Benzoic Acid Precursors

-

General Reduction Methodologies

- Source: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. (Foundational text for LiAlH4 reduction of amino-acids to amino-alcohols).

-

Commercial Availability & CAS Verification

- Source: Sigma-Aldrich / PubChem Entry for CAS 1816974-60-3.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3,4-dimethylbenzyl Alcohol

Introduction

2-Amino-3,4-dimethylbenzyl alcohol is a substituted aromatic amino alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][] Its structure, featuring a primary alcohol, a primary aromatic amine, and a substituted phenyl ring, imparts a unique combination of physicochemical properties that are critical to understand for its effective use in research and development. The amino and hydroxyl functional groups provide sites for hydrogen bonding and potential ionization, while the dimethyl-substituted benzene ring contributes to its lipophilicity.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-3,4-dimethylbenzyl Alcohol. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the underlying chemical principles and provide robust, field-proven methodologies for researchers, scientists, and drug development professionals. Understanding these core properties is paramount for controlling reaction kinetics, designing suitable formulations, establishing analytical methods, and ensuring the long-term integrity of the compound. We will explore both theoretical considerations and practical experimental protocols to build a complete profile of this molecule.

Core Physicochemical Properties

A foundational understanding begins with the molecule's intrinsic properties. These parameters, summarized in the table below, govern its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | (2-amino-3,4-dimethylphenyl)methanol | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| CAS Number | 1816974-60-3 | [3] |

| Calculated XLogP3 | 1.6 | [3] |

| Polar Surface Area | 46.3 Ų | [3] |

The XLogP value of 1.6 suggests a moderate balance between hydrophilicity and lipophilicity.[3] This indicates that while the compound will have some aqueous solubility, it will also partition into organic solvents. The presence of both a hydrogen bond donor/acceptor (hydroxyl group) and a basic amino group suggests that its solubility will be highly dependent on the pH of the medium.

Solubility Profile: A Multifaceted Analysis

Solubility is not a single value but a context-dependent property crucial for everything from reaction solvent selection to bioavailability.[4] For a molecule like 2-Amino-3,4-dimethylbenzyl Alcohol, a comprehensive profile requires assessment in aqueous systems of varying pH, organic solvents, and relevant co-solvent mixtures.

Guiding Principles of Solubility

The molecular structure dictates its solubility behavior. The hydrophilic -CH₂OH and -NH₂ groups can form hydrogen bonds with polar solvents like water. The aromatic amine (pKa estimated to be around 4-5) will be protonated and become significantly more soluble in acidic conditions (pH < pKa). Conversely, the hydrophobic dimethylphenyl backbone favors solubility in less polar, organic solvents.[5] Therefore, a systematic evaluation must be designed to probe these characteristics.

Experimental Determination of Thermodynamic Solubility

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution in equilibrium with an excess of the most stable solid form.[4][6][7] This approach provides the most accurate and relevant data for physicochemical characterization and is recommended by regulatory bodies like the World Health Organization (WHO) for biopharmaceutics classification.[6]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: pH-Solubility Profile Determination

-

Rationale: To quantify the aqueous solubility across the physiological pH range (1.2-6.8), which is critical for predicting oral absorption and classifying the compound within the Biopharmaceutics Classification System (BCS).[6]

-

Methodology:

-

Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).[6]

-

Sample Preparation: Add an excess amount of 2-Amino-3,4-dimethylbenzyl Alcohol (e.g., 10-20 mg) to 1 mL of each buffer in triplicate in glass vials. The excess solid ensures that equilibrium is established from a saturated state.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for process chemistry or 37°C for biopharmaceutical relevance) for at least 48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method.

-

Verification: Visually inspect the pellet to confirm that excess solid remains. Check the pH of the supernatant to ensure it has not shifted.

-

Protocol 2: Solubility in Common Organic and Co-Solvent Systems

-

Rationale: To identify suitable solvents for synthesis, purification, and formulation development.[5]

-

Methodology:

-

Solvent Selection: Select a range of common solvents, such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and propylene glycol.

-

Sample Preparation: Follow the same procedure as in Protocol 1, adding excess solid to each organic solvent.

-

Equilibration: Equilibrate at a defined temperature (e.g., 25°C) for 24-48 hours. Viscous solvents may require longer equilibration times.

-

Phase Separation & Analysis: Follow steps 4-6 from Protocol 1, ensuring the analytical method is compatible with the chosen solvent.

-

Anticipated Solubility Data Summary

The following table presents the expected solubility profile based on the compound's structure. Actual experimental values are required for confirmation.

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer, pH 1.2 | High | Protonation of the amino group to form a soluble salt. |

| Aqueous Buffer, pH 4.5 | Moderate to High | Partial protonation of the amino group. |

| Aqueous Buffer, pH 6.8 | Low | The compound is primarily in its neutral, less soluble form. |

| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with both functional groups. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| DMSO | Very High | Highly effective polar aprotic solvent. |

| Propylene Glycol | High | Common pharmaceutical co-solvent capable of extensive hydrogen bonding. |

Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of a molecule is a regulatory requirement and a scientific necessity.[8] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation products and establishing a "stability-indicating" analytical method capable of resolving the parent compound from these products.[9]

Theoretical Degradation Pathways

The structure of 2-Amino-3,4-dimethylbenzyl Alcohol presents several potential chemical liabilities:

-

Oxidation of the Benzylic Alcohol: The primary alcohol is susceptible to oxidation, first to the corresponding 2-amino-3,4-dimethylbenzaldehyde and potentially further to 2-amino-3,4-dimethylbenzoic acid.[10]

-

Oxidation of the Aromatic Amine: The amino group can be oxidized, for instance, to form an N-oxide derivative or participate in oxidative coupling reactions leading to colored impurities.[10]

-

Photodegradation: Aromatic systems are often chromophores that can absorb UV/Visible light, leading to photochemical degradation.[11]

Caption: Potential Degradation Pathways of the Compound.

Forced Degradation Experimental Workflow

A systematic forced degradation study is essential to probe the compound's stability under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect primary degradants without causing extensive secondary degradation that would not be seen under normal storage conditions.[8]

Protocol 3: Comprehensive Forced Degradation Study

-

Rationale: To identify likely degradation products and establish the intrinsic stability of the molecule as mandated by ICH guidelines for developing a stability-indicating assay.

-

Methodology:

-

Stock Solution: Prepare a solution of 2-Amino-3,4-dimethylbenzyl Alcohol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a defined period. Cool and neutralize with 0.1 M HCl before analysis.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period, monitoring the reaction periodically.[12]

-

Thermal Degradation: Store the solid compound in a vial at an elevated temperature (e.g., 80°C) for several days. Also, reflux the stock solution.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[11] A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 4).

-

Stability-Indicating Analytical Method

The lynchpin of any stability study is the analytical method used to evaluate the samples. A stability-indicating method (SIM) is one that can accurately quantify the decrease in the active substance concentration due to degradation.

Protocol 4: Development of a Stability-Indicating HPLC-UV Method

-

Rationale: To separate the intact parent compound from all process impurities and degradation products generated during forced degradation, allowing for accurate quantification and mass balance assessment.

-

Starting HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 is a versatile stationary phase suitable for moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for the basic amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector with Photodiode Array (PDA). A PDA detector is crucial as it allows for peak purity analysis, helping to confirm that the parent peak is free from co-eluting impurities. Monitor at multiple wavelengths based on the UV spectra of the parent and degradants.

-

-

Validation: The method must be validated for specificity by demonstrating baseline resolution between the parent compound and all known degradants.

Summary of Anticipated Stability Profile

| Stress Condition | Expected Stability | Likely Degradation Products |

| Acidic (0.1 M HCl, heat) | Likely Stable | Minimal degradation expected unless extreme conditions are used. |

| Basic (0.1 M NaOH, heat) | Potentially Labile | May catalyze oxidation or other rearrangements. |

| Oxidative (3% H₂O₂) | Labile | Oxidation of the alcohol to an aldehyde and/or carboxylic acid. Oxidation of the amine group.[10] |

| Thermal (Solid, 80°C) | Likely Stable | High stability in solid form is expected for a crystalline solid. |

| Photolytic (ICH Q1B) | Potentially Labile | Aromatic amines and benzylic alcohols can be sensitive to light, leading to oxidative degradation and colored products.[11] |

Conclusion

2-Amino-3,4-dimethylbenzyl Alcohol is a molecule of moderate lipophilicity with pH-dependent aqueous solubility. Its solubility is expected to be low at neutral pH but significantly higher under acidic conditions due to the protonation of its primary amine. The compound's primary stability liabilities are oxidative and photolytic degradation, targeting both the benzylic alcohol and the aromatic amine functional groups.

The experimental protocols and theoretical frameworks provided in this guide offer a robust strategy for comprehensively characterizing the solubility and stability of 2-Amino-3,4-dimethylbenzyl Alcohol. This essential data package empowers researchers and developers to make informed decisions regarding solvent selection, formulation design, analytical method development, and appropriate storage conditions, ultimately accelerating the path from laboratory research to practical application.

References

-

PubChem. 2-Amino-3,4-dimethylbenzyl Alcohol. National Center for Biotechnology Information. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

-

Bergström, C. A. S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 596-604. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Patel, P., et al. (2017). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Journal of Saudi Chemical Society, 21(1), S247-S256. [Link]

-

Patel, P., et al. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. American Journal of Analytical Chemistry, 11, 363-375. [Link]

-

Abdel-Moety, E. M., et al. (2016). Simultaneous HPLC and derivative spectrophotometry determination of tioconazole and benzyl alcohol in bulk and cream with tioconazole forced degradation study. ResearchGate. [Link]

-

Symeres. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

Nudelman, N. S., et al. (1995). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Chemical and Pharmaceutical Bulletin, 43(8), 1300-1304. [Link]

-

Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7585-7592. [Link]

-

PrepChem.com. Synthesis of 2-amino-benzyl alcohol. [Link]

-

International Journal of Science and Research (IJSR). Stability indicating study by using different analytical techniques. [Link]

-

LCGC International. (2020). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]

-

Kumar, A., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 98, 329-338. [Link]

-

ResearchGate. Probable metabolism pathway of benzyl alcohol. [Link]

-

The Good Scents Company. 3,4-dimethyl benzyl alcohol. [Link]

-

EPA. 3,4-Dimethylbenzyl alcohol Properties. [Link]

- Google Patents. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.

-

PubMed. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. [Link]

-

Gdansk University of Technology. ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS. [Link]

-

Chem-Impex. 3-Amino-4-methylbenzyl alcohol. [Link]

-

PubChem. 2,4-Dimethylbenzyl alcohol. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

ResearchGate. (PDF) Stability Indicating Analytical Methods (SIAMS). [Link]

-

PubChemLite. 2-amino-3,4-dimethylbenzaldehyde (C9H11NO). [Link]

-

ResearchGate. Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. 2-Amino-3,4-dimethylbenzyl Alcohol | C9H13NO | CID 134821784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. raytor.com [raytor.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-3,4-dimethylbenzyl Alcohol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-3,4-dimethylbenzyl alcohol, a valuable substituted benzyl alcohol derivative with potential applications in medicinal chemistry and materials science. The described protocol details a robust and scalable method centered on the reduction of 2-Amino-3,4-dimethylbenzoic acid using lithium aluminum hydride (LiAlH₄). This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure successful and safe execution.

Introduction

Substituted benzyl alcohols are pivotal structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific substitution pattern of 2-Amino-3,4-dimethylbenzyl alcohol, featuring both an amino group and vicinal methyl groups on the aromatic ring, makes it a compelling building block for the synthesis of novel compounds with tailored biological or material properties. The presence of the primary alcohol offers a handle for further functionalization, while the amino group can be utilized for the construction of various nitrogen-containing heterocycles.[3]

This guide focuses on a reliable synthetic route commencing from the commercially available 2-Amino-3,4-dimethylbenzoic acid.[4][5][6] The core of this protocol is the reduction of the carboxylic acid functionality to a primary alcohol. For this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficiency in reducing carboxylic acids.[7][8][9] While powerful, LiAlH₄ is also a hazardous reagent that reacts violently with water and other protic solvents.[10][11][12] Therefore, this document places a strong emphasis on the necessary safety precautions and handling procedures to mitigate these risks.

Reaction Scheme and Mechanism

The synthesis of 2-Amino-3,4-dimethylbenzyl alcohol from 2-Amino-3,4-dimethylbenzoic acid is a single-step reduction reaction.

Overall Reaction:

Reaction Mechanism:

The reduction of a carboxylic acid by LiAlH₄ is a well-established process. The reaction proceeds through the following key steps:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.

-

Coordination: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate.

-

Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an aluminate species to form an aldehyde.

-

Second Hydride Transfer: The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.

-

Work-up: The resulting aluminum alkoxide is hydrolyzed during the aqueous work-up to yield the final primary alcohol.

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Amino-3,4-dimethylbenzoic acid | ≥98% | Commercially Available | 50419-58-4 |

| Lithium aluminum hydride (LiAlH₄) | Powder or granular | Commercially Available | 16853-85-3 |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | 109-99-9 |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | 60-29-7 |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available | 7757-82-6 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| 1 M Hydrochloric acid (HCl) | Reagent Grade | Commercially Available | 7647-01-0 |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | N/A | In-house | 144-55-8 |

| Brine (Saturated NaCl solution) | N/A | In-house | 7647-14-5 |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[10][11]

Experimental Protocol

4.1. Reaction Setup

-

A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled.

-

The entire apparatus is flame-dried under a stream of inert gas to ensure all glassware is free of moisture.

-

Allow the apparatus to cool to room temperature under the inert atmosphere.

4.2. Reaction Procedure

-

To the reaction flask, carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq.) under a positive pressure of inert gas.

-

Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask to create a suspension of LiAlH₄.

-

In a separate flask, dissolve 2-Amino-3,4-dimethylbenzoic acid (1.0 eq.) in anhydrous THF (50 mL).

-

Transfer the solution of the benzoic acid to the dropping funnel.

-

Cool the LiAlH₄ suspension in the reaction flask to 0 °C using an ice bath.

-

Slowly add the solution of 2-Amino-3,4-dimethylbenzoic acid dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-45 minutes. Caution: The initial reaction is exothermic. Maintain a slow addition rate to control the temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.3. Work-up and Purification

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Quenching Procedure (Fieser & Fieser method): This is a critical step and must be performed with extreme caution.[13]

-

Slowly and dropwise, add a volume of deionized water equal to the mass (in grams) of LiAlH₄ used.

-

Next, slowly and dropwise, add a volume of 15% aqueous NaOH solution equal to the mass (in grams) of LiAlH₄ used.

-

Finally, slowly and dropwise, add a volume of deionized water equal to three times the mass (in grams) of LiAlH₄ used.

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake with additional THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-3,4-dimethylbenzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Safety Considerations

Lithium aluminum hydride is a highly reactive and dangerous compound. Strict adherence to safety protocols is mandatory.

-

Pyrophoric and Water-Reactive: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[10][12] All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves, and safety glasses or a face shield.[11]

-

Quenching: The quenching of excess LiAlH₄ is extremely hazardous. It should be performed slowly, at low temperatures, and behind a blast shield.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand should be readily accessible in the event of a fire.[10][12] DO NOT use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire.

-

Disposal: All LiAlH₄-contaminated waste must be quenched and disposed of according to institutional safety guidelines.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Value |

| Molar Mass of 2-Amino-3,4-dimethylbenzoic acid | 165.19 g/mol [6] |

| Molar Mass of 2-Amino-3,4-dimethylbenzyl alcohol | 151.21 g/mol [14] |

| Molar Equivalents of LiAlH₄ | 2.0 |

| Reaction Temperature | Reflux (approx. 66 °C in THF) |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-90% (post-purification) |

Visualizations

Reaction Pathway

Caption: Reduction of 2-Amino-3,4-dimethylbenzoic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The protocol outlined in this application note provides a detailed and reliable method for the synthesis of 2-Amino-3,4-dimethylbenzyl alcohol via the reduction of its corresponding benzoic acid. By following the described procedures and adhering strictly to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzamides from substituted benzyl alcohols. Retrieved from [Link]

-

Beacon Bin. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,4-dimethylbenzyl Alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Scientific Reports. (n.d.). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Retrieved from [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

-

The Ohio State University. (2020, June 24). Turning alcohol into key ingredients for new medicines. Ohio State News. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved from [Link]

-

CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

- Google Patents. (n.d.). JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative.

-

PrepChem.com. (n.d.). Synthesis of 4-(dimethylamino)benzyl alcohol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-3,4-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3,4-Dimethylbenzyl alcohol Properties. Retrieved from [Link]

Sources

- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Amino-3,4-dimethylbenzoic acid | C9H11NO2 | CID 282450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. youtube.com [youtube.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. nj.gov [nj.gov]

- 13. youtube.com [youtube.com]

- 14. 2-Amino-3,4-dimethylbenzyl Alcohol | C9H13NO | CID 134821784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 2-Amino-3,4-dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-dimethylbenzyl alcohol is a versatile building block in organic synthesis, particularly valuable in the construction of novel heterocyclic scaffolds and as a precursor to a variety of functionalized molecules for drug discovery and materials science. Its unique substitution pattern, featuring both an amino and a hydroxyl group on a sterically hindered benzene ring, offers opportunities for selective transformations. This guide provides an in-depth exploration of the experimental setup for key reactions involving this compound, focusing on its synthesis, chemoselective oxidation, and its application in carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the substrate's properties and safe handling procedures is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 2-Amino-3,4-dimethylbenzyl Alcohol [1]

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (2-amino-3,4-dimethylphenyl)methanol |

| CAS Number | 1816974-60-3 |

| Appearance | Solid (predicted) |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood.[3]

-

Handling: Avoid contact with skin and eyes.[2][3] Minimize dust generation and accumulation.[3] Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It may be sensitive to light and air.[2]

-

In Case of Exposure:

Synthesis of 2-Amino-3,4-dimethylbenzyl Alcohol

The synthesis of 2-Amino-3,4-dimethylbenzyl alcohol can be achieved through the reduction of the corresponding carboxylic acid, 2-amino-3,4-dimethylbenzoic acid. A common and effective method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄).

Protocol: Reduction of 2-Amino-3,4-dimethylbenzoic Acid

This protocol is adapted from general procedures for the reduction of amino benzoic acids.

Materials:

-

2-Amino-3,4-dimethylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve 2-amino-3,4-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the organic filtrates and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-3,4-dimethylbenzyl alcohol. The product can be further purified by column chromatography on silica gel if necessary.

Application 1: Chemoselective Oxidation to 2-Amino-3,4-dimethylbenzaldehyde

The selective oxidation of the primary alcohol in the presence of the amino group is a crucial transformation. Copper-catalyzed aerobic oxidation using a nitroxyl radical such as TEMPO (2,2,6,6-tetramethyl-1-piperidyl)oxyl) is a highly effective and green method for this purpose.[7][8][9][10][11]

Causality of Experimental Choices:

-

Catalyst System: The combination of a copper(I) salt (e.g., CuI or CuBr) and TEMPO forms a catalytic system where the copper cycles between Cu(I) and Cu(II) states, and TEMPO is oxidized to the active oxoammonium ion, which is the primary oxidant for the alcohol.[8][12] This system is chemoselective for primary alcohols and does not typically oxidize the amino group.[8]

-

Oxidant: The use of ambient air or molecular oxygen as the terminal oxidant makes this a green and cost-effective process, with water being the only stoichiometric byproduct.[7][9]

-

Solvent: Acetonitrile is a common solvent for these reactions as it effectively dissolves the catalyst components and the substrate.[7][8]

Caption: Experimental workflow for the aerobic oxidation of 2-Amino-3,4-dimethylbenzyl Alcohol.

Protocol: Copper-Catalyzed Aerobic Oxidation[8][10]

Materials:

-

2-Amino-3,4-dimethylbenzyl alcohol

-

Copper(I) iodide (CuI)

-

4-Dimethylaminopyridine (DMAP)

-

TEMPO

-

Acetonitrile (CH₃CN)

-

Oxygen (balloon)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-Amino-3,4-dimethylbenzyl alcohol (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), DMAP (0.1 mmol, 10 mol%), and TEMPO (0.01 mmol, 1 mol%).

-

Solvent Addition: Add acetonitrile (5 mL) to the flask.

-

Reaction Initiation: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from 3 to 12 hours.[8]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-amino-3,4-dimethylbenzaldehyde can be purified by silica gel column chromatography.

Table 2: Reagent Quantities for Oxidation Reaction

| Reagent | Molar Equiv. | Amount for 1 mmol scale |

| 2-Amino-3,4-dimethylbenzyl Alcohol | 1.0 | 151.2 mg |

| Copper(I) iodide (CuI) | 0.1 | 19.0 mg |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | 12.2 mg |

| TEMPO | 0.01 | 1.6 mg |

| Acetonitrile | - | 5 mL |

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The benzylic alcohol can be directly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form diarylmethanes, proceeding via in-situ activation of the C-O bond. This provides an atom-economical alternative to the use of benzyl halides.[13]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is typically used to initiate the catalytic cycle.[13] The bulky phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

-

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[14][15]

-

Solvent: A mixture of an organic solvent (e.g., THF, dioxane, or toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.[14][16]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Direct Suzuki-Miyaura Coupling of 2-Amino-3,4-dimethylbenzyl Alcohol

This protocol is adapted from general procedures for the direct coupling of benzyl alcohols.

Materials:

-

2-Amino-3,4-dimethylbenzyl alcohol

-

Arylboronic acid

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Degassed water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine 2-Amino-3,4-dimethylbenzyl alcohol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture at 80-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then brine.

-